4-Ethyl-3-(thiophen-2-YL)-1H-pyrazol-5-amine
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Overview
Description
4-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a β-keto ester in the presence of a thiophene derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium ethoxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carbaldehyde
- 3-Methylthiophene-2-carbaldehyde
- 2-Acetylthiophene
- Thiophene-2-carboxylic acid
Uniqueness
4-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethyl group and the thiophene ring on the pyrazole core enhances its reactivity and potential for diverse applications compared to other similar compounds.
Properties
Molecular Formula |
C9H11N3S |
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Molecular Weight |
193.27 g/mol |
IUPAC Name |
4-ethyl-5-thiophen-2-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H11N3S/c1-2-6-8(11-12-9(6)10)7-4-3-5-13-7/h3-5H,2H2,1H3,(H3,10,11,12) |
InChI Key |
XALSYJTVIKFZGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN=C1N)C2=CC=CS2 |
Origin of Product |
United States |
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